Tyr-W-MIF-1

Description

Structure

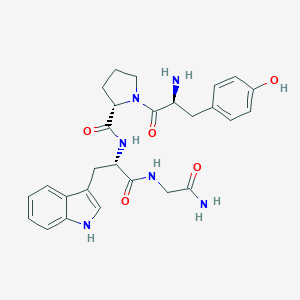

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGSOAJXZHSMGE-PMVMPFDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162710 | |

| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144450-13-5 | |

| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144450135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Endogenous Neuropeptide Tyr-W-MIF-1: A Technical Overview of its Function in the Central Nervous System

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide with significant modulatory effects on the opioid system within the brain. As a member of the Tyr-MIF-1 family of neuropeptides, it has garnered interest for its potential role in pain perception, cognitive processes, and other neurological functions. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biochemical properties, functional significance, and the experimental methodologies employed in its study. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Core Biochemical and Pharmacological Profile

This compound is the C-terminally amidated analog of Tyr-Pro-Trp-Gly. This structural feature is crucial for its biological activity and receptor interaction profile. Its primary mechanism of action is through the modulation of the opioid system, although its effects are complex and not fully elucidated.

Receptor Binding Affinity

This compound has been shown to interact with mu-opioid receptors, though its affinity and the nature of this interaction are subjects of ongoing research. The following table summarizes key quantitative data regarding its binding characteristics.

| Parameter | Receptor | Preparation | Value | Reference |

| IC50 | Mu-Opioid | Mouse brain membranes | ~100 nM |

Note: Further research is required to fully characterize the binding profile of this compound across all opioid receptor subtypes and to determine its potential interactions with other receptor systems.

Key Functions of this compound in the Brain

The primary documented function of this compound in the central nervous system is its influence on analgesia. It has been shown to potentiate the analgesic effects of morphine in some contexts, suggesting a role as a positive modulator of opioid signaling.

Modulation of Analgesia

Studies have demonstrated that intracerebroventricular (ICV) administration of this compound can enhance morphine-induced analgesia in rodents. This effect is dose-dependent and suggests that this compound may act to increase the efficacy of endogenous and exogenous opioids. The potentiation of morphine's effects by this compound is a key area of interest for the development of novel analgesic therapies with potentially fewer side effects.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways activated by this compound are still under investigation. However, based on its interaction with the mu-opioid receptor, a G-protein coupled receptor, a putative signaling cascade can be proposed.

Caption: Proposed signaling pathway for this compound via the mu-opioid receptor.

Detailed Experimental Protocols

The study of this compound relies on a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for specific receptors.

Objective: To quantify the interaction between this compound and the mu-opioid receptor.

Materials:

-

Mouse brain membranes (source of receptors)

-

[3H]DAMGO (a high-affinity mu-opioid receptor agonist, used as the radioligand)

-

This compound (unlabeled ligand)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Naloxone (an opioid antagonist, to determine non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Mouse brain membranes are prepared and homogenized in the incubation buffer.

-

A constant concentration of [3H]DAMGO is incubated with the brain membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with [3H]DAMGO for binding to the mu-opioid receptors.

-

A parallel set of incubations is performed in the presence of a high concentration of naloxone to determine the level of non-specific binding.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed to calculate the IC50 value of this compound, which is the concentration required to inhibit 50% of the specific binding of [3H]DAMGO.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Analgesia Assays (Tail-Flick Test)

This is a common behavioral assay to assess the analgesic properties of a compound in rodents.

Objective: To determine the effect of this compound on pain sensitivity, often in combination with an opioid like morphine.

Materials:

-

Male ICR mice

-

This compound solution

-

Morphine sulfate solution

-

Saline solution (vehicle control)

-

Tail-flick analgesia meter (provides a radiant heat source)

Procedure:

-

Animals are habituated to the testing apparatus.

-

A baseline tail-flick latency (the time it takes for the mouse to flick its tail away from the heat source) is measured for each mouse. A cut-off time is set to prevent tissue damage.

-

Mice are divided into experimental groups (e.g., Vehicle, Morphine, this compound, Morphine + this compound).

-

The respective substances are administered, typically via intracerebroventricular (ICV) injection to deliver them directly to the brain.

-

At specific time points after injection (e.g., 15, 30, 60 minutes), the tail-flick latency is measured again.

-

The data are often expressed as the percentage of maximum possible effect (%MPE) to normalize the results.

-

Statistical analysis is performed to determine if there are significant differences in pain sensitivity between the experimental groups.

Future Directions and Drug Development Implications

The unique modulatory role of this compound on the opioid system presents several avenues for future research and therapeutic development.

-

Development of Stable Analogs: this compound is a peptide and thus susceptible to rapid degradation in vivo. The development of more stable, non-peptide analogs could lead to new drugs with improved pharmacokinetic profiles.

-

Elucidation of Non-Opioid Actions: Further investigation is needed to determine if this compound has other biological targets in the brain beyond the opioid receptors.

-

Role in Opioid Tolerance and Dependence: Given its modulatory effects, this compound and its analogs could be investigated for their potential to reduce the development of tolerance and dependence associated with chronic opioid use.

Conclusion

This compound is an intriguing endogenous neuropeptide with a clear, albeit complex, role in the modulation of the brain's opioid system. Its ability to potentiate morphine-induced analgesia highlights its potential as a lead compound for the development of novel pain therapeutics. A deeper understanding of its signaling pathways and the development of stable analogs are critical next steps in translating the therapeutic promise of this compound into clinical applications. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the function of this important neuropeptide.

Tyr-W-MIF-1: A Technical Guide to its Mechanism of Action on Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide with a complex and intriguing mechanism of action at opioid receptors. Unlike classical opioid peptides, this compound exhibits a unique profile, demonstrating selectivity for the µ-opioid receptor with mixed agonist and antagonist properties. This dual functionality has positioned it as a significant subject of research for understanding the nuances of opioid signaling and for the potential development of novel therapeutics with improved side-effect profiles. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with opioid receptors, the subsequent signaling cascades, and the experimental methodologies used to elucidate these properties.

Data Presentation: Quantitative Analysis of this compound Interaction with Opioid Receptors

The affinity of this compound for the three main opioid receptor subtypes (µ, δ, and κ) has been characterized through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. Functional activity, expressed as the half-maximal inhibitory concentration (IC50), has been determined using bioassays.

| Ligand | Receptor | Ki (nM) | Assay System | Reference |

| This compound | µ (mu) | 71 | Rat brain membranes | [1] |

| δ (delta) | ~14,200 (inferred from 200-fold selectivity) | Rat brain membranes | [1] | |

| κ (kappa) | ~14,200 (inferred from 200-fold selectivity) | Rat brain membranes | [1] | |

| Tyr-MIF-1 | µ (mu) | 1000 | Rat brain membranes | [1][2] |

| Ligand | Functional Assay | IC50 (µM) | System | Reference |

| This compound | Inhibition of spontaneous firing | 3.8 | Rat locus coeruleus neurons | |

| Tyr-MIF-1 | Inhibition of spontaneous firing | 37.5 | Rat locus coeruleus neurons |

Core Mechanism of Action: A Dual Agonist/Antagonist at Mu-Opioid Receptors

This compound is characterized by its high selectivity for the µ-opioid receptor. Further investigations have revealed a more complex interaction, with evidence suggesting that this compound acts as a mixed agonist/antagonist at µ-opioid receptor subtypes. Specifically, it is proposed to function as an agonist at the µ2-opioid receptor subtype while acting as an antagonist at the µ1-opioid receptor subtype. This differential activity at µ-receptor subtypes likely contributes to its unique pharmacological profile, including its analgesic effects and its ability to modulate the effects of other opioids.

Signaling Pathways

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). While direct studies on this compound's effect on cAMP are not extensively detailed in the provided search results, the related peptide Tyr-MIF-1 has been shown to decrease cAMP-dependent protein kinase activity, albeit through a mechanism suggested to be independent of opioid receptors in that particular study. However, based on its agonistic activity at the µ2-receptor, the canonical Gi/o-mediated inhibition of the cAMP pathway is the presumed primary signaling mechanism.

Mu-Opioid Receptor Signaling Pathway

Caption: Mu-Opioid Receptor Signaling Pathway activated by this compound.

Experimental Protocols

The characterization of this compound's interaction with opioid receptors relies on several key experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Objective: To quantify the affinity of this compound for µ, δ, and κ opioid receptors.

Materials:

-

Rat brain membranes (source of opioid receptors)

-

Radioligands: [3H]DAMGO (for µ receptors), [3H]DPDPE (for δ receptors), [3H]U-69593 (for κ receptors)

-

This compound (unlabeled competitor ligand)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in cold buffer and centrifuge to isolate the membrane fraction containing the opioid receptors. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a series of tubes, combine the rat brain membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a ligand.

Objective: To determine the ability of this compound to activate Gi/o proteins coupled to µ-opioid receptors.

Materials:

-

Cell membranes expressing µ-opioid receptors

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP)

-

GDP

-

This compound

-

Assay buffer

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of GDP and varying concentrations of this compound.

-

Initiation: Add [³⁵S]GTPγS to the mixture to initiate the binding reaction.

-

Termination: After a set incubation time, terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Guinea Pig Ileum Bioassay

This classic bioassay assesses the functional activity of opioid agonists and antagonists.

Objective: To measure the agonist and antagonist effects of this compound on the contractility of the guinea pig ileum.

Procedure:

-

Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution and maintained at 37°C.

-

Stimulation: The ileum is subjected to electrical field stimulation, which causes the release of acetylcholine and subsequent muscle contraction.

-

Agonist Activity: this compound is added to the organ bath. An agonist effect is observed as an inhibition of the electrically induced contractions. The IC50 value is the concentration of this compound that causes a 50% reduction in the contractile response.

-

Antagonist Activity: To test for antagonist activity, the ileum is pre-incubated with this compound before the addition of a known opioid agonist (e.g., morphine). An antagonist effect is observed as a rightward shift in the dose-response curve of the agonist.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound represents a fascinating departure from typical opioid peptide activity. Its high selectivity for the µ-opioid receptor, coupled with its mixed agonist/antagonist profile at µ-receptor subtypes, underscores the complexity of the opioid system. The data gathered from radioligand binding assays, functional bioassays, and signaling studies provide a foundational understanding of its mechanism of action. This in-depth technical guide serves as a resource for researchers and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound. Further elucidation of its unique properties holds promise for the development of novel analgesics and other therapeutics targeting the opioid system.

References

The Dualistic Role of Tyr-W-MIF-1 in the Central Nervous System: A Technical Guide

An In-depth Examination of a Neuropeptide with Complex Opioid-Modulating Properties for Researchers, Scientists, and Drug Development Professionals.

Abstract

Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide belonging to the Tyr-MIF-1 family of neuropeptides that exerts a complex and multifaceted influence on the central nervous system (CNS). Initially isolated from the human frontal cortex, this peptide has garnered significant interest due to its dualistic ability to act as both an agonist and an antagonist at opioid receptors, particularly the mu-opioid receptor (μOR). This paradoxical functionality positions this compound as a key modulator of endogenous opioid signaling, with profound implications for pain perception, reward pathways, and potentially learning and memory. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its receptor binding profile, its dose-dependent effects on nociception and behavior, and the underlying signaling mechanisms. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to facilitate further research and drug development efforts in this area.

Introduction

The Tyr-MIF-1 family of peptides, which includes MIF-1, Tyr-MIF-1, and this compound, represents a class of endogenous neuropeptides with significant modulatory effects on the opioid system.[1][2] this compound, with its chemical structure Tyr-Pro-Trp-Gly-NH2, is a prominent member of this family.[3] Unlike classical opioid peptides, this compound exhibits a unique pharmacological profile, demonstrating both opioid-like (agonistic) and anti-opioid (antagonistic) properties.[2][4] This duality is largely dependent on the dose, route of administration, and the specific physiological context.

The primary molecular target of this compound in the CNS is the μ-opioid receptor, for which it shows high selectivity. Its interaction with the μOR is complex, with evidence suggesting it may act as an agonist at the μ2-subtype, mediating analgesia, while simultaneously functioning as an antagonist at the μ1-subtype. This intricate receptor interaction is believed to underlie its variable effects on pain and its ability to modulate the effects of other opioids like morphine.

Beyond its role in pain modulation, this compound has been implicated in reward and motivational processes, as evidenced by its ability to induce conditioned place preference (CPP). The peptide is also transported across the blood-brain barrier, suggesting that its physiological and pharmacological actions can be influenced by both central and peripheral administration. This technical guide will delve into the quantitative aspects of this compound's function, provide detailed methodologies for its study, and visualize its proposed signaling pathways.

Quantitative Data on this compound Activity

The functional characteristics of this compound have been quantified through various in vitro and in vivo assays. This section summarizes the key quantitative data to provide a comparative overview of its binding affinities and effective concentrations for its diverse biological effects.

Table 1: Opioid Receptor Binding Affinities of this compound and Related Peptides

| Peptide | Receptor Subtype | Ki (nM) | Species | Reference |

| This compound | Mu (μ) | 71 | Rat | |

| Delta (δ) | >10,000 | Rat | ||

| Kappa (κ) | >10,000 | Rat | ||

| Tyr-MIF-1 | Mu (μ) | 1000 | Rat | |

| DAMGO (μ agonist) | Mu (μ) | ~1.3 (comparison) | Rat |

Table 2: Effective Doses and Concentrations of this compound in Functional Assays

| Assay | Effect | Dose/Concentration | Route of Administration | Species | Reference |

| Tail-Flick Test | Analgesia (Agonist) | ED50 = 31.4 µg | Intracerebroventricular (i.c.v.) | Mouse | |

| Locus Coeruleus Firing | Inhibition (Agonist) | IC50 = 3.8 µM | In vitro slice | Rat | |

| Conditioned Place Preference | Reward (Agonist) | 200 µg | Intracerebroventricular (i.c.v.) | Rat | |

| Morphine-Induced Analgesia | Antagonism | 1 mg/kg | Intraperitoneal (i.p.) | Rat | |

| Morphine-Induced CPP | No Antagonism | 25, 50, 100 µg | Intracerebroventricular (i.c.v.) | Rat |

Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in characterizing the function of this compound.

Radioligand Binding Assay for Opioid Receptors

This protocol is adapted from studies determining the binding affinity of this compound to opioid receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for mu, delta, and kappa opioid receptors.

Materials:

-

Rat brain membrane homogenates

-

[3H]DAMGO (for μ receptors)

-

[3H]DPDPE (for δ receptors)

-

[3H]U-69,593 (for κ receptors)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare rat brain membrane homogenates according to standard protocols.

-

In a series of tubes, add a constant concentration of the radioligand (e.g., 1 nM [3H]DAMGO).

-

Add increasing concentrations of unlabeled this compound (e.g., from 10^-10 to 10^-5 M).

-

To determine non-specific binding, add a high concentration of a non-radioactive ligand (e.g., 10 µM naloxone) to a separate set of tubes.

-

Initiate the binding reaction by adding the brain membrane preparation to the tubes.

-

Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tail-Flick Test for Analgesia

This protocol describes a common method to assess the analgesic (agonist) effects of this compound.

Objective: To measure the antinociceptive effect of this compound in response to a thermal stimulus.

Materials:

-

Male ICR mice or Sprague-Dawley rats

-

This compound dissolved in sterile saline

-

Tail-flick analgesia meter

-

Animal restrainers

Procedure:

-

Acclimate the animals to the testing room and restrainers for a defined period before the experiment.

-

Establish a baseline tail-flick latency for each animal by focusing a beam of radiant heat on the ventral surface of the tail and measuring the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Administer this compound via the desired route (e.g., intracerebroventricularly, i.c.v., or intraperitoneally, i.p.) at various doses. A control group should receive vehicle (saline).

-

At specific time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

-

The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

To confirm opioid receptor mediation, a separate group of animals can be pre-treated with an opioid antagonist like naloxone before this compound administration.

Conditioned Place Preference (CPP)

This protocol is used to evaluate the rewarding or aversive properties of this compound.

Objective: To determine if this compound induces a preference for a drug-paired environment.

Materials:

-

Male Sprague-Dawley rats

-

Conditioned place preference apparatus with at least two distinct compartments (differentiated by visual and tactile cues)

-

This compound dissolved in sterile saline

-

Surgical equipment for implantation of i.c.v. cannulae (if applicable)

Procedure:

-

Pre-conditioning phase: On day 1, allow the animals to freely explore all compartments of the apparatus for a set time (e.g., 15 minutes) to establish baseline preference.

-

Conditioning phase (typically 4-8 days): On alternating days, administer this compound (e.g., 200 µg, i.c.v.) and confine the animal to one compartment for a set period (e.g., 30 minutes). On the other days, administer the vehicle (saline) and confine the animal to the other compartment. The pairing of the drug with a specific compartment should be counterbalanced across animals.

-

Post-conditioning (test) phase: On the day after the last conditioning session, place the animal in the neutral center of the apparatus and allow it to freely explore all compartments for the same duration as in the pre-conditioning phase.

-

Record the time spent in each compartment. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline and/or the vehicle-paired compartment indicates a conditioned place preference, suggesting rewarding properties.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

Proposed Signaling Pathway of this compound at the Mu-Opioid Receptor

Caption: Proposed Gi/o-coupled signaling cascade for this compound at the μ-opioid receptor.

Experimental Workflow for Characterizing this compound

Caption: A typical workflow for the functional characterization of this compound.

Discussion and Future Directions

This compound stands out as a neuropeptide with a complex and intriguing pharmacological profile. Its ability to act as a mixed agonist/antagonist at the μ-opioid receptor suggests a sophisticated mechanism for modulating the endogenous opioid system. The data presented in this guide highlight its high affinity and selectivity for the μOR, and its dose-dependent effects on pain and reward.

The dual functionality of this compound presents both challenges and opportunities for drug development. A compound that can produce analgesia with a potentially lower risk of tolerance and dependence, or one that can selectively antagonize certain opioid effects, would be of significant therapeutic value. The differential activity at μ-receptor subtypes (agonist at μ2, antagonist at μ1) is a particularly interesting avenue for further investigation.

Future research should focus on several key areas. Firstly, a more detailed elucidation of the downstream signaling pathways activated by this compound is needed to fully understand its mechanism of action. This includes identifying the specific G-protein subunits involved and the subsequent effects on various intracellular effectors beyond the adenylyl cyclase/cAMP pathway. Secondly, the role of this compound in learning and memory, which has been less explored compared to its effects on pain, warrants further investigation. Finally, the development of more potent and selective analogs of this compound could lead to novel therapeutics for pain management and potentially for the treatment of opioid addiction. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers pursuing these important questions.

Conclusion

This compound is a pivotal endogenous neuropeptide that fine-tunes opioid signaling in the central nervous system. Its unique dualistic properties as both an agonist and an antagonist at the μ-opioid receptor underscore the complexity of neptidergic regulation of pain and behavior. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating molecule and its analogs. A deeper understanding of this compound's role in the CNS will undoubtedly pave the way for innovative strategies in pain management and beyond.

References

- 1. Electrophysiology Recordings [bio-protocol.org]

- 2. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid and antiopioid actions of Tyr-MIF-1, this compound and hemorphin-4 on rat locus coeruleus neurons: intracellular recording in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyr-W-MIF-1: An Endogenous Neuropeptide with Complex Opioid Modulatory Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide belonging to the Tyr-MIF-1 family of neuropeptides, which have been isolated from both bovine hypothalamus and human brain cortex.[1][2] This peptide has garnered significant interest within the neuroscience and pharmacology communities due to its complex interactions with the opioid system, exhibiting both opioid agonist and antagonist properties. Structurally similar to the potent mu-opioid receptor agonists, endomorphin-1 and endomorphin-2, this compound demonstrates a more nuanced pharmacological profile.[3][4] It serves as a selective ligand for the mu-opioid receptor and has been shown to modulate pain, stress responses, and reward pathways.[3] This document provides a comprehensive technical overview of this compound, including its receptor binding characteristics, functional activity, and the experimental protocols utilized for its study.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a comparative perspective with related peptides.

Table 1: G-Protein Activation in SH-SY5Y Human Neuroblastoma Cell Membranes

| Compound | ED50 (nM) | Maximal Stimulation above Basal (%) |

| DAMGO | 49 ± 8 | 60 ± 9 |

| Endomorphin-1 | 38 ± 8 | 47 ± 9 |

| Endomorphin-2 | 64 ± 13 | 43 ± 6 |

| This compound | 2000 | 5 |

| Data from [35S]GTPγS binding assays. |

Table 2: Inhibition of Spontaneous Firing in Rat Locus Coeruleus Neurons

| Compound | IC50 (µM) |

| This compound | 3.8 |

| Hemorphin-4 | 6.7 |

| Tyr-MIF-1 | 37.5 |

| Data from intracellular recording experiments. |

Table 3: Transport Across the Blood-Brain Barrier (BBB)

| Peptide | Transport Direction | Half-time Disappearance from Brain (min) |

| This compound | Brain to Blood | 22.4 |

| Data from in vivo transport studies in mice. |

Signaling Pathways and Mechanisms of Action

This compound primarily exerts its effects through interaction with the mu-opioid receptor, a G-protein coupled receptor (GPCR). However, its functional outcome is complex, displaying characteristics of a partial agonist or a biased agonist.

Mu-Opioid Receptor Interaction

This compound is a selective ligand for the mu-opioid receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular G-proteins. This activation is significantly weaker compared to full agonists like DAMGO or the endomorphins. The activated G-protein, typically of the Gi/o family, dissociates into its α and βγ subunits, which then modulate downstream effectors. The Giα subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, while the βγ subunits can modulate ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Anti-opioid and Modulatory Effects

In addition to its weak agonist activity, this compound can attenuate the G-protein activation induced by other full opioid agonists. This suggests a competitive antagonist or partial agonist profile at the mu-opioid receptor. This dual action may explain its observed anti-opioid properties in certain behavioral models, where it can reduce morphine-induced analgesia. Furthermore, the Tyr-MIF-1 family of peptides has been shown to interact with the GABAergic system, potentially modulating the effects of GABA at the GABAA receptor complex.

Experimental Protocols

The characterization of this compound relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This protocol is designed to determine the binding affinity of this compound for mu-opioid receptors in brain tissue homogenates.

Materials:

-

Bovine thalamus tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]DAMGO (selective mu-opioid agonist radioligand)

-

This compound and other test compounds

-

Naloxone (for non-specific binding determination)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and vials

-

Homogenizer, centrifuge, filtration apparatus, scintillation counter

Procedure:

-

Membrane Preparation: Homogenize bovine thalamus tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation. The final pellet, containing the cell membranes, is resuspended in Tris-HCl buffer and protein concentration is determined (e.g., by Bradford assay).

-

Binding Reaction: In a final volume of 1 ml, combine the membrane preparation (approximately 100-200 µg of protein), [3H]DAMGO (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound (e.g., 10^-12 to 10^-5 M). For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

-

Incubation: Incubate the reaction tubes at 25°C for 60 minutes.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]DAMGO binding) using non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay measures the ability of this compound to activate G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

-

SH-SY5Y cell membranes

-

HEPES buffer (containing MgCl2, NaCl, and EDTA)

-

[35S]GTPγS

-

GDP

-

This compound and other test compounds

-

Glass fiber filters, filtration apparatus, scintillation counter

Procedure:

-

Membrane Preparation: Prepare membranes from SH-SY5Y cells as described in section 4.1.

-

Assay Reaction: In a final volume of 1 ml, combine the cell membranes (20-40 µg of protein), [35S]GTPγS (50-100 pM), GDP (10 µM), and varying concentrations of this compound. Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

-

Incubation: Incubate the reaction tubes at 30°C for 60 minutes.

-

Filtration and Quantification: Terminate the reaction and quantify radioactivity as described in section 4.1.

-

Data Analysis: Calculate the specific binding of [35S]GTPγS. Plot the percentage of stimulation above basal binding against the logarithm of the this compound concentration. Determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect) using non-linear regression.

In Vivo Behavioral Assessment: Tail-Flick Test

This protocol assesses the anti-nociceptive or pro-nociceptive effects of this compound.

Materials:

-

Male Wistar rats

-

Tail-flick analgesia meter

-

This compound, morphine, and saline solutions for injection

-

Syringes for intraperitoneal (i.p.) injection

Procedure:

-

Acclimation: Acclimate the rats to the testing environment and the tail-flick apparatus.

-

Baseline Measurement: Determine the baseline tail-flick latency for each rat by applying a radiant heat source to the tail and measuring the time to tail withdrawal. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound (e.g., 1 mg/kg, i.p.), morphine (e.g., 1 mg/kg, i.p.), a combination of both, or saline vehicle.

-

Post-injection Testing: Measure the tail-flick latency at several time points after injection (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: Convert the latencies to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatments over time.

Conclusion and Future Directions

This compound is a fascinating endogenous neuropeptide with a complex pharmacological profile that distinguishes it from classic opioid agonists. Its ability to act as a weak partial agonist or antagonist at the mu-opioid receptor suggests a role as a fine-tuner of endogenous opioid signaling. The dualistic nature of its activity, coupled with its ability to cross the blood-brain barrier, makes it an intriguing candidate for further investigation in the context of pain modulation, addiction, and affective disorders.

Future research should focus on elucidating the precise molecular mechanisms underlying its biased agonism, exploring its potential interactions with other receptor systems, and further characterizing its physiological roles in both normal and pathological states. The development of more selective ligands based on the this compound scaffold could provide novel therapeutic avenues for a range of neurological and psychiatric conditions.

References

- 1. Antiopioid properties of the TYR-MIF-1 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of this compound from bovine hypothalami - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of endomorphin-1, endomorphin-2, and this compound on activation of G-proteins in SH-SY5Y human neuroblastoma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Tyr-W-MIF-1: A Technical Guide

Introduction

Tyr-W-MIF-1, with the amino acid sequence Tyr-Pro-Trp-Gly-NH2, is an endogenous tetrapeptide that belongs to the Tyr-MIF-1 family of neuropeptides. These peptides are significant neuromodulators within the central nervous system. First isolated from the human brain cortex, this compound is recognized for its distinct interaction with the endogenous opioid system, acting as a selective and potent ligand for the µ-opioid receptor.[1] Its discovery has paved the way for further investigation into the complex mechanisms of opioid signaling and has led to the identification of other related peptides, such as the endomorphins.[1] This guide provides a detailed overview of the pioneering methodologies employed for the discovery, isolation, and characterization of this compound, intended for researchers and professionals in neuroscience and drug development.

Discovery and Source Material

The initial discovery and isolation of this compound was reported from human brain tissue, specifically the frontal cortex. Subsequently, the peptide was also successfully isolated from bovine hypothalami, confirming its presence across different mammalian species.[2] The isolation process was guided by a radioimmunoassay (RIA) originally developed for the related peptide, Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2), demonstrating the immunological cross-reactivity between these structurally similar neuropeptides.[2][3]

Quantitative Data

Precise quantitative data, such as the final yield of this compound from a given starting weight of brain tissue and the purification factor at each step, are not detailed in the available scientific abstracts. This information would typically be presented in a purification table within the full-text research articles. For illustrative purposes, a template for such a table is provided below.

Table 1: Illustrative Purification Scheme for an Endogenous Neuropeptide

| Purification Step | Total Protein (mg) | Total Activity (pmol) | Specific Activity (pmol/mg) | Yield (%) | Purification (Fold) |

| Crude Extract | Data not available | Data not available | Data not available | 100 | 1 |

| Solid-Phase Extraction | Data not available | Data not available | Data not available | Data N/A | Data N/A |

| RP-HPLC Step 1 | Data not available | Data not available | Data not available | Data N/A | Data N/A |

| RP-HPLC Step 2 | Data not available | Data not available | Data not available | Data N/A | Data N/A |

| RP-HPLC Step 3 | Data not available | Data not available | Data not available | Data N/A | Data N/A |

Note: Specific values from the original isolation studies for this compound are not available in the referenced literature abstracts.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Full Name | Tyrosyl-prolyl-tryptophyl-glycinamide |

| Amino Acid Sequence | Tyr-Pro-Trp-Gly-NH2 |

| Molecular Formula | C27H32N6O5 |

| Molecular Weight | 520.59 g/mol |

| Primary Receptor Target | µ-Opioid Receptor |

Experimental Protocols

The isolation of this compound from brain tissue is a multi-step process requiring meticulous technique to separate the target peptide from a complex mixture of biological molecules. While the precise, step-by-step protocols from the original discovery papers are not publicly available, the following sections outline the established methodologies for neuropeptide isolation that were employed.

Tissue Extraction and Homogenization

The initial step involves the extraction of peptides from brain tissue.

-

Tissue Source : Frontal cortex (human) or hypothalami (bovine).

-

Procedure : The tissue is typically flash-frozen in liquid nitrogen immediately after dissection to prevent enzymatic degradation. The frozen tissue is then homogenized in an acidic extraction buffer (e.g., 2 M acetic acid) to denature degradative enzymes and facilitate peptide solubilization. The homogenate is then clarified by high-speed centrifugation to pellet cellular debris, yielding a crude peptide extract in the supernatant.

Solid-Phase Extraction (SPE)

For the isolation from bovine hypothalami, a solid-phase extraction step was used for initial purification and concentration.

-

Stationary Phase : A reversed-phase sorbent, such as C18-silica, is typically used.

-

Procedure : The acidic crude extract is passed through an equilibrated SPE cartridge. Hydrophobic and lipophilic molecules, including peptides, are retained on the C18 sorbent while salts and very polar molecules pass through. After a washing step with a weak organic solvent (e.g., 5% acetonitrile in 0.1% trifluoroacetic acid) to remove less hydrophobic impurities, the peptide fraction is eluted with a higher concentration of organic solvent (e.g., 60-80% acetonitrile in 0.1% TFA).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The core of the purification strategy relies on several consecutive rounds of RP-HPLC. This technique separates peptides based on their hydrophobicity.

-

Principle : A liquid mobile phase carries the sample through a column packed with a nonpolar stationary phase (e.g., C18, C4, or diphenyl silica). Peptides are eluted by a gradient of increasing organic solvent (typically acetonitrile) in an aqueous, ion-pairing acidic buffer (typically 0.1% trifluoroacetic acid, TFA). More hydrophobic peptides interact more strongly with the stationary phase and thus elute at a higher acetonitrile concentration.

-

Multi-Step Approach : To achieve purification to homogeneity, multiple HPLC steps using different column chemistries or gradient conditions are performed sequentially. For example, an initial separation on a C18 column might be followed by further purification of the immunoreactive fractions on a C4 or a diphenyl column to separate peptides with very similar hydrophobicities.

Monitoring by Radioimmunoassay (RIA)

Throughout the purification process, fractions from the HPLC are collected and assayed to track the location of the target peptide.

-

Principle : The RIA is a competitive binding assay. A known quantity of radiolabeled peptide (the tracer) competes with the unlabeled peptide in the sample for a limited number of specific antibody binding sites. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled peptide in the sample.

-

Application : For this compound, an antibody raised against Tyr-MIF-1 was used. Aliquots of each HPLC fraction are incubated with the Tyr-MIF-1 antibody and a radiolabeled Tyr-MIF-1 tracer. Fractions containing this compound (or other cross-reactive peptides) displace the tracer, leading to a reduction in bound radioactivity. These "immunoreactive" fractions are then pooled for the next purification step.

Structure Confirmation

Once the peptide is purified to homogeneity, its primary structure is determined.

-

Amino Acid Sequencing : Automated Edman degradation was the standard method for determining the amino acid sequence of the purified peptide.

-

Mass Spectrometry : Mass spectrometry is used to determine the precise molecular weight of the peptide, which must match the theoretical mass of the proposed structure (Tyr-Pro-Trp-Gly-NH2).

-

Chromatographic Comparison : The ultimate confirmation involves comparing the retention time of the isolated peptide on an analytical HPLC column with that of a synthetically produced version of Tyr-Pro-Trp-Gly-NH2. A perfect co-elution of the natural and synthetic peptides provides strong evidence of structural identity.

Visualizations: Workflows and Pathways

Isolation Workflow

The logical flow for the isolation and discovery of this compound can be visualized as a multi-stage process from raw biological material to a confirmed, pure peptide.

References

Tyr-W-MIF-1 and its relationship to the MIF-1 peptide family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tyr-MIF-1 family of peptides represents a fascinating class of endogenous neuropeptides with a diverse range of biological activities, primarily centered around the modulation of opioid signaling. This technical guide provides an in-depth exploration of Tyr-W-MIF-1 and its relationship to the broader MIF-1 peptide family, offering a comprehensive resource for researchers and drug development professionals. This document details their structure, binding affinities, functional activities, and the experimental methodologies used for their characterization.

The Tyr-MIF-1 Peptide Family: An Overview

The Tyr-MIF-1 family of peptides are structurally related neuropeptides originally isolated from brain tissue. The parent molecule, MIF-1 (Pro-Leu-Gly-NH2), was first identified as a factor that inhibits the release of melanocyte-stimulating hormone (MSH) from the pituitary.[1][2] Subsequent research has revealed a family of related peptides, including Tyr-MIF-1, this compound, and Tyr-K-MIF-1, which all share a core structural motif but exhibit distinct biological profiles.[1] this compound (Tyr-Pro-Trp-Gly-NH2) was later isolated from human and bovine brain tissue.[3][4] These peptides are notable for their ability to interact with opioid receptors, often displaying a complex interplay of agonist and antagonist activities.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the binding affinities and functional potencies of this compound and other members of the MIF-1 peptide family, providing a basis for comparative analysis.

Table 1: Opioid Receptor Binding Affinities (Ki) of MIF-1 Family Peptides

| Peptide | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| This compound | Mu (µ) | 71 | Rat Brain | |

| Delta (δ) | ~14,200 (200-fold lower than µ) | Rat Brain | ||

| Kappa (κ) | ~14,200 (200-fold lower than µ) | Rat Brain | ||

| Tyr-MIF-1 | Mu (µ) | 1000 | Rat Brain | |

| Delta (δ) | ~400,000 (400-fold lower than µ) | Rat Brain | ||

| Kappa (κ) | ~700,000 (700-fold lower than µ) | Rat Brain | ||

| Tyr-K-MIF-1 | Mu (µ) | Very Low Affinity | Not Specified | |

| MIF-1 | Mu (µ) | Weakly Inhibitory | Guinea-Pig Ileum |

Table 2: Functional Activity (IC50) of MIF-1 Family Peptides on Neuronal Firing

| Peptide | IC50 (µM) | Assay | Tissue | Reference |

| This compound | 3.8 | Inhibition of spontaneous firing | Rat Locus Coeruleus | Not Found |

| Tyr-MIF-1 | 37.5 | Inhibition of spontaneous firing | Rat Locus Coeruleus | Not Found |

| Hemorphin-4 | 6.7 | Inhibition of spontaneous firing | Rat Locus Coeruleus | Not Found |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of the Tyr-MIF-1 peptide family.

Solid-Phase Peptide Synthesis of this compound

Principle: Solid-phase peptide synthesis (SPPS) allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method facilitates the purification process as excess reagents and byproducts are removed by simple washing steps. The most common strategy is the Fmoc/tBu approach.

Detailed Methodology:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) for at least 8 hours.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a 20% solution of piperidine in DMF for a specified time (e.g., 10-20 minutes). This exposes the free amine for the coupling of the first amino acid.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Gly-OH) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a sufficient duration (e.g., 1-2 hours).

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates a complete reaction.

-

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Tryptophan, Proline, Tyrosine), using the corresponding Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH). The Boc and tBu groups are acid-labile side-chain protecting groups.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component, along with scavengers such as water, triisopropylsilane (TIS), and 2,2'-(ethylenedioxy)diethanethiol (DODT) to prevent side reactions, particularly with the tryptophan residue. The cleavage reaction is typically carried out for 2-3 hours.

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide from the TFA solution by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as mass spectrometry and analytical RP-HPLC.

Competitive Radioligand Binding Assay for Opioid Receptors

Principle: This assay measures the affinity of a test compound (e.g., this compound) for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the inhibitory constant (Ki).

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).

-

50 µL of the competing test compound (e.g., this compound) at various concentrations.

-

50 µL of the radioligand solution (e.g., [³H]-DAMGO for mu-opioid receptors) at a fixed concentration, typically near its Kd value.

-

-

Include control wells for:

-

Total binding: Contains membranes and radioligand only.

-

Non-specific binding: Contains membranes, radioligand, and a high concentration of a non-labeled ligand known to bind to the receptor to saturate all specific binding sites.

-

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters) that have been pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Tail-Flick Test for Analgesia

Principle: The tail-flick test is a common method to assess the analgesic properties of a compound in rodents. It measures the latency of the animal to withdraw its tail from a noxious thermal stimulus. An increase in the tail-flick latency after administration of a test compound indicates an analgesic effect.

Detailed Methodology:

-

Animal Acclimation:

-

House the animals (e.g., mice or rats) in a controlled environment with a regular light-dark cycle and free access to food and water.

-

Acclimate the animals to the testing apparatus by placing them in the restrainer for brief periods on several occasions before the actual test.

-

-

Apparatus Setup:

-

Use a tail-flick analgesiometer, which consists of a radiant heat source (e.g., an intense light beam) and a timer.

-

Set the intensity of the heat source to a level that elicits a baseline tail-flick latency of approximately 3-5 seconds in untreated animals.

-

Set a cut-off time (e.g., 10-12 seconds) to prevent tissue damage to the tail.

-

-

Baseline Latency Measurement:

-

Gently place the animal in a restrainer, leaving its tail exposed.

-

Position the tail over the heat source, typically at a specific distance from the tip (e.g., 3 cm).

-

Start the heat stimulus and the timer simultaneously.

-

Stop the timer as soon as the animal flicks its tail away from the heat. This is the baseline latency.

-

Perform several baseline measurements for each animal to ensure a stable response.

-

-

Drug Administration:

-

Administer the test compound (e.g., this compound) or a vehicle control via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection).

-

-

Post-Treatment Latency Measurement:

-

At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again as described in step 3.

-

-

Data Analysis:

-

Calculate the percentage of the maximum possible effect (%MPE) or the increase in reaction time for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE values between the drug-treated and vehicle-treated groups using appropriate statistical tests to determine the analgesic effect of the compound.

-

Mandatory Visualizations

Signaling Pathway of this compound at the Mu-Opioid Receptor

Caption: Mu-opioid receptor signaling cascade initiated by this compound.

Experimental Workflow for Characterization of this compound

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound and the broader MIF-1 peptide family represent a compelling area of research for the development of novel therapeutics, particularly in the realm of pain management and neurological disorders. Their complex interactions with opioid and other receptor systems offer opportunities for the design of molecules with unique pharmacological profiles. This technical guide has provided a comprehensive overview of the current understanding of these peptides, including their quantitative biological data, detailed experimental protocols for their study, and visualizations of their signaling pathways and experimental workflows. It is anticipated that this resource will serve as a valuable tool for scientists and researchers dedicated to advancing our knowledge of this intriguing class of neuropeptides and harnessing their therapeutic potential.

References

- 1. Study on the antinociceptive action of Tyr-K-MIF-1, a peptide from the MIF family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isolation of this compound from bovine hypothalami - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mu, delta, and kappa opiate receptor binding of Tyr-MIF-1 and of this compound, its active fragments, and two potent analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyr-W-MIF-1: A Technical Guide to its Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) is an endogenous tetrapeptide belonging to the Tyr-MIF-1 family of neuropeptides. These peptides exhibit a range of neuromodulatory activities, including interactions with the opioid system. This compound is particularly noted for its high selectivity as a ligand for the µ-opioid receptor (µOR), a key target in pain management and a mediator of opioid addiction.[1] Understanding the specific signal transduction pathways activated by this compound is crucial for elucidating its physiological roles and exploring its therapeutic potential. This technical guide provides an in-depth overview of the core signaling cascades initiated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Hub: The µ-Opioid Receptor

The primary molecular target of this compound is the µ-opioid receptor (µOR), a class A G-protein coupled receptor (GPCR).[1] this compound displays a notable affinity for the µOR, with a reported inhibitory constant (Ki) of 71 nM.[1] Its interaction with the µOR is complex, exhibiting both agonistic and antagonistic properties, which suggests a modulatory role in the opioid system. Evidence suggests that this compound may function as a mixed µ2-opioid receptor agonist and µ1-opioid receptor antagonist. Upon binding, this compound is thought to induce conformational changes in the µOR, initiating downstream signaling through both G-protein dependent and independent pathways.

Quantitative Data: Receptor Binding Affinity

A critical parameter for understanding ligand-receptor interaction is the binding affinity. The following table summarizes the reported binding affinity of this compound for the µ-opioid receptor.

| Ligand | Receptor | Preparation | Radioligand | Ki (nM) |

| This compound | µ-Opioid | Brain tissue | [3H]-DAMGO | 71 |

G-Protein Dependent Signaling Pathways

The canonical signaling pathway for µORs involves the activation of heterotrimeric Gi/o proteins. While direct studies on this compound's influence on all these pathways are limited, its binding to the µOR suggests the potential to modulate the following cascades:

-

Inhibition of Adenylyl Cyclase: Activated Gi/o proteins inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state of numerous downstream targets.

-

Activation of Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released upon Gi/o activation can directly bind to and open G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to an efflux of K+ ions, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits can also inhibit N-type and P/Q-type voltage-gated calcium channels. This reduces calcium influx, which in turn decreases neurotransmitter release from presynaptic terminals.

Caption: G-Protein Dependent Signaling Pathways of the µ-Opioid Receptor.

G-Protein Independent Signaling: The Role of β-Arrestin

Upon agonist binding, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestins desensitize G-protein signaling and can also act as scaffolds for other signaling proteins, initiating a second wave of G-protein independent signaling. While direct evidence for this compound inducing β-arrestin-mediated signaling is lacking, this is a recognized pathway for µOR activation. Key β-arrestin-mediated pathways include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: β-arrestins can scaffold components of the MAPK cascade, such as Raf, MEK, and ERK. Activation of this pathway can lead to changes in gene expression and cell proliferation.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Some studies have shown that µOR activation can lead to the stimulation of the PI3K/Akt pathway, which is a critical regulator of cell survival and metabolism.

Caption: Potential G-Protein Independent Signaling via β-Arrestin.

Experimental Protocols

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Materials:

-

Membrane preparation from cells or tissues expressing µORs.

-

Radioligand (e.g., [3H]-DAMGO).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a constant concentration of the radioligand with varying concentrations of unlabeled this compound in the presence of the membrane preparation.

-

Allow the reaction to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

GTPγS Binding Assay

Objective: To assess the ability of this compound to activate G-proteins.

Materials:

-

Membrane preparation from cells expressing µORs and Gi/o proteins.

-

[35S]GTPγS.

-

Non-radiolabeled GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

Procedure:

-

Pre-incubate the membranes with GDP to ensure G-proteins are in an inactive state.

-

Add varying concentrations of this compound to the membranes.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [35S]GTPγS.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [35S]GTPγS bound to the membranes.

-

Determine the EC50 and Emax values for this compound-stimulated [35S]GTPγS binding.

Caption: Workflow for GTPγS Binding Assay.

Western Blot for ERK Phosphorylation

Objective: To determine if this compound induces the phosphorylation of ERK.

Materials:

-

Cell line expressing µORs.

-

This compound.

-

Lysis buffer.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies (anti-phospho-ERK and anti-total-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound for various time points.

-

Lyse the cells and collect the protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the anti-phospho-ERK primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-ERK antibody for normalization.

Caption: Workflow for Western Blot Analysis of ERK Phosphorylation.

Conclusion and Future Directions

This compound is a selective ligand for the µ-opioid receptor, positioning it as a key modulator of opioid signaling. While its primary interaction with the µOR suggests the involvement of canonical G-protein dependent and independent pathways, direct experimental evidence detailing the specific downstream effects of this compound is still emerging. Its documented dual agonist/antagonist activity implies a complex signaling profile that may differ significantly from classical opioid agonists.

Future research should focus on delineating the precise downstream signaling signature of this compound. Key areas of investigation include:

-

G-protein subtype coupling: Identifying the specific Gi/o subtypes that this compound-bound µORs couple to.

-

β-arrestin recruitment and signaling: Quantifying the extent to which this compound promotes β-arrestin recruitment and subsequent activation of MAPK and Akt pathways.

-

Electrophysiological studies: Directly measuring the effects of this compound on GIRK and VGCC activity using patch-clamp techniques.

-

Transcriptomic and proteomic analyses: Uncovering global changes in gene and protein expression in response to this compound treatment.

A comprehensive understanding of these signaling pathways will be instrumental in harnessing the therapeutic potential of this compound and designing novel therapeutics with improved efficacy and side-effect profiles.

References

The Physiological Significance of Tyr-W-MIF-1: A Technical Guide for Researchers

An In-depth Examination of a Neuropeptide with Dual Opioid and Anti-Opioid Properties

This technical guide provides a comprehensive overview of the physiological significance of Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2), an endogenous tetrapeptide with complex and intriguing pharmacological activities. This document is intended for researchers, scientists, and drug development professionals investigating novel modulators of the opioid system and related neurological pathways. Herein, we delve into the core physiological functions of this compound, its interactions with opioid receptors, and its effects on nociception and other central nervous system processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to the Tyr-MIF-1 Family of Peptides

The Tyr-MIF-1 family of peptides is a group of endogenous neuropeptides that includes MIF-1 (Pro-Leu-Gly-NH2), Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2), this compound, and Tyr-K-MIF-1.[1] These peptides have been isolated from bovine hypothalamus and human brain cortex and are known to interact with the opioid system, exhibiting both opioid-like and anti-opioid effects.[1] this compound, in particular, has garnered significant interest due to its high selectivity for the µ-opioid receptor, a primary target for potent analgesic drugs like morphine.[2] Unlike classical opioids, this compound demonstrates a mixed agonist/antagonist profile, suggesting a potential for therapeutic applications with a reduced side-effect profile.[1][3]

Interaction with Opioid Receptors

This compound's primary physiological relevance stems from its interaction with opioid receptors, particularly the µ-opioid receptor. This interaction is characterized by high affinity and selectivity, distinguishing it from other members of the Tyr-MIF-1 family.

Binding Affinity and Selectivity

Competitive binding assays have been instrumental in quantifying the affinity of this compound for different opioid receptor subtypes. These studies consistently demonstrate a high affinity and selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound and Related Peptides

| Peptide | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Selectivity (µ vs. δ/κ) |

| This compound | 71 | ~14,200 | ~14,200 | ~200-fold |

| Tyr-MIF-1 | 1,000 | >400,000 | >700,000 | 400- to 700-fold |

| DAMGO | ~1.3 | - | - | - |

| Morphine | - | - | - | - |

Note: Ki values represent the concentration of the competing ligand that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Functional Activity: A Mixed Agonist/Antagonist Profile